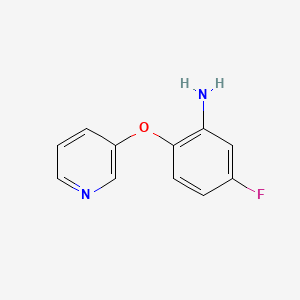

5-Fluoro-2-(3-pyridinyloxy)aniline

Beschreibung

Chemical Identity and Nomenclature

This compound represents a sophisticated organic compound characterized by its distinctive molecular architecture incorporating both fluorinated aniline and pyridine structural elements. The compound is formally registered under Chemical Abstracts Service number 869943-34-0, providing unambiguous identification within chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound also recognized under alternative designations including 5-fluoro-2-pyridin-3-yloxyaniline and Benzenamine, 5-fluoro-2-(3-pyridinyloxy)-.

The molecular formula C₁₁H₉FN₂O encapsulates the compound's elemental composition, revealing the presence of eleven carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of 204.20 grams per mole positions this compound within the range typical for small-molecule pharmaceutical intermediates and synthetic building blocks. The structural complexity emerges from the ether linkage connecting the fluorinated aniline moiety to the pyridine ring system, creating a compound with distinctive electronic and steric properties.

Advanced spectroscopic characterization techniques provide detailed insights into the compound's molecular structure. The International Chemical Identifier Key MHJLPCRMORFLNR-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. The compound's three-dimensional structure exhibits specific conformational preferences due to the orthogonal arrangement of the aromatic ring systems connected through the ether bridge, influencing its chemical reactivity and biological activity patterns.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 869943-34-0 | |

| Molecular Formula | C₁₁H₉FN₂O | |

| Molecular Weight | 204.20 g/mol | |

| International Chemical Identifier Key | MHJLPCRMORFLNR-UHFFFAOYSA-N |

Historical Development in Heterocyclic Chemistry

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry, particularly the evolution of pyridine chemistry that began in the nineteenth century. The foundational work establishing pyridine chemistry traces back to 1849 when Scottish scientist Thomas Anderson first isolated pure pyridine from animal bone pyrolysis products. Anderson's pioneering research demonstrated pyridine's unique solubility characteristics, describing it as highly soluble in water and readily soluble in concentrated acids, properties that would later influence the design of pyridine-containing derivatives like this compound.

The nomenclature development for heterocyclic compounds provides crucial context for understanding the systematic naming of complex molecules like this compound. The Hantzsch-Widman system, independently developed by Arthur Rudolf Hantzsch in 1887 and Otto Widman in 1888, established the foundation for naming five- and six-membered nitrogen-containing rings. This systematic approach later evolved into the International Union of Pure and Applied Chemistry nomenclature rules that govern the naming of contemporary heterocyclic compounds, including the standardized designation for this compound.

Industrial synthesis methods for pyridine derivatives underwent revolutionary changes with Aleksei Chichibabin's 1924 breakthrough synthesis reaction. The Chichibabin pyridine synthesis method enabled efficient production of pyridine derivatives from inexpensive reagents, facilitating the development of more complex pyridine-containing molecules. This historical advancement directly influenced modern synthetic approaches for compounds like this compound, where controlled formation of carbon-nitrogen bonds and ether linkages requires sophisticated methodology building upon these early innovations.

Contemporary synthetic methodology for heterocyclic compounds incorporates advanced coupling reactions, particularly the Suzuki-Miyaura coupling reaction utilized in this compound synthesis. This palladium-catalyzed cross-coupling reaction represents the culmination of decades of organometallic chemistry development, enabling the precise formation of carbon-carbon bonds between aryl halides and boronic acids under mild conditions. The application of such modern synthetic techniques to heterocyclic compound preparation demonstrates the evolution from early thermal decomposition methods to sophisticated catalytic processes.

Position in Fluorinated Aniline Derivatives Research

This compound occupies a distinctive position within the broader landscape of fluorinated aniline derivatives research, representing advances in the strategic incorporation of fluorine atoms into organic pharmaceutical intermediates. Research investigations into fluorinated anilines have revealed significant bioactivation patterns, with studies demonstrating that aniline derivatives containing fluorine substitution at the para position exhibit increased bioactivation potential compared to non-para fluorinated analogues. These findings establish the importance of fluorine positioning in determining the metabolic fate and biological activity of fluorinated aniline compounds.

Advanced nuclear magnetic resonance spectroscopy methodologies have been specifically developed for studying fluorinated aniline metabolism, with fluorine-19 nuclear magnetic resonance techniques providing unprecedented insights into metabolic pathways. Research utilizing fluorine-19 nuclear magnetic resonance analysis of 2-fluoroaniline metabolism revealed that over 90% of administered compound was excreted within 24 hours, with 85% undergoing para-hydroxylation, 72% sulphation, and 13% glucuronidation. These metabolic studies provide crucial context for understanding the biological fate of structurally related compounds like this compound.

Contemporary research in fluorinated aniline derivatives emphasizes their applications in advanced materials science and pharmaceutical development. Studies focusing on hole-transporting materials demonstrate that fluorinated aniline units exhibit superior electronic properties when incorporated into spiro compounds for perovskite solar cell applications. Research investigations revealed that varying fluorine positions on aniline units significantly influences molecular orbital energy levels, with ortho-substituted fluorine atoms providing stronger electron-withdrawing effects compared to meta-substituted positions. These findings directly relate to the electronic properties expected for this compound, where the fluorine substitution pattern influences molecular reactivity.

Thermochemical investigations of fluorinated aniline isomers provide quantitative data supporting the design of new fluorinated compounds. Experimental studies utilizing rotating bomb combustion calorimetry have determined standard molar enthalpies of formation for various fluoroanilines, with computational methods showing excellent agreement within approximately 3 kilojoules per mole. These thermodynamic parameters serve as crucial benchmarks for predicting the stability and reactivity of related compounds, including this compound, in synthetic and biological systems.

Eigenschaften

IUPAC Name |

5-fluoro-2-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJLPCRMORFLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283815 | |

| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869943-34-0 | |

| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fluorination of Aminopyridine Derivatives

A key step in the synthesis is the selective fluorination of aminopyridine or aminophenol derivatives. One effective method is the improved Blaz-Schiemann reaction, which involves diazotization followed by fluorination to introduce fluorine selectively at the desired position.

- For example, 2-hydroxyl-5-nitro-6-picoline can be brominated and fluorinated using tribromo oxygen phosphorus under controlled temperature (110–130 °C) to yield 2-bromo-6-methyl-5-nitro pyridine with high yield (~92.8%).

- Subsequent catalytic hydrogenation with Raney nickel under hydrogen pressure (40 psi) reduces the nitro group to an amino group, yielding 2-bromo-5-amino-6-picoline with ~90% yield.

This approach can be adapted to fluorinate the aromatic ring at the 5-position selectively.

Formation of the Pyridinyloxy Substituent

The 3-pyridinyloxy group is introduced by nucleophilic aromatic substitution of a halogenated pyridine derivative with an appropriate phenol or aniline derivative.

- A typical method involves reacting 3-fluoroaniline with 3-pyridinyloxy compounds under conditions that promote nucleophilic substitution, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (100–130 °C).

- For example, 4-chloropyridine hydrochloride reacts with 4-aminophenol in the presence of sodium hydroxide in DMSO at 100 °C for 16–18 hours to yield pyridinyloxy-substituted anilines with yields ranging from 67% to 94%.

Reduction of Nitro Precursors to Anilines

When nitro groups are present on the aromatic ring, catalytic hydrogenation is employed to convert them to anilines.

- Raney nickel catalyst under hydrogen pressure (40 psi) in methanol at room temperature for 5 hours effectively reduces nitro groups to amino groups with yields above 90%.

- This step is crucial to obtain the final aniline functionality in 5-Fluoro-2-(3-pyridinyloxy)aniline.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-hydroxyl-5-nitro-6-picoline | Tribromo oxygen phosphorus, acetonitrile, 110–130 °C, 3 h | 2-bromo-6-methyl-5-nitro pyridine | 92.8 | Bromination and fluorination via Blaz-Schiemann |

| 2 | 2-bromo-6-methyl-5-nitro pyridine | Raney nickel, H2 (40 psi), methanol, rt, 5 h | 2-bromo-5-amino-6-picoline | 90.0 | Catalytic hydrogenation |

| 3 | 3-fluoroaniline + 3-pyridinyloxy compound | DMSO, NaOH, 100–130 °C, 16–18 h | This compound | 67–94 | Nucleophilic aromatic substitution |

Research Findings and Analysis

- The improved Blaz-Schiemann reaction provides a reliable method for selective fluorination of pyridine derivatives, which is critical for positioning the fluorine atom at the 5-position of the aniline ring.

- Nucleophilic aromatic substitution in polar aprotic solvents with strong bases like sodium hydroxide or potassium tert-butylate facilitates the formation of the pyridinyloxy linkage with good to excellent yields.

- Catalytic hydrogenation using Raney nickel is a mild and efficient method for reducing nitro groups to amines without affecting other sensitive functionalities.

- The overall synthetic strategy is modular, allowing for variations in substituents and optimization of reaction conditions to improve yield and purity.

Analyse Chemischer Reaktionen

5-Fluoro-2-(3-pyridinyloxy)aniline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and pyridinyloxy groups

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(3-pyridinyloxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: While not intended for diagnostic or therapeutic use, it can be used in the development of new pharmaceuticals.

Industry: The compound may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(3-pyridinyloxy)aniline involves its interaction with various molecular targets. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Synthetic Accessibility : Suzuki coupling (e.g., ) and nucleophilic aromatic substitution are common methods. Yields vary significantly; for example, 5-Fluoro-2-(5-methylfuran-2-yl)aniline was synthesized in 79% yield , while industrial-grade pyrrolidinyl analogs achieve 99% purity .

- Purity and Stability : Industrial-scale compounds (e.g., ) prioritize high purity (>95%), whereas research-grade analogs (e.g., ) may focus on functional versatility despite lower availability.

Physicochemical Properties

- Solubility: Limited data are available, but morpholinyl and pyridinyloxy analogs are typically polar, enhancing aqueous solubility compared to hydrophobic substituents like pyrrolidinyl .

- Thermal Stability : Fluorine substitution generally increases thermal stability. For instance, 5-Fluoro-2-(1H-imidazol-1-yl)aniline lacks melting point data but is stable at room temperature .

Biologische Aktivität

5-Fluoro-2-(3-pyridinyloxy)aniline is a compound of significant interest in medicinal chemistry and agricultural applications, particularly due to its biological activity and potential therapeutic benefits. This article explores the biological properties, mechanisms of action, and relevant research findings concerning this compound.

- Molecular Formula : CHFNO

- Molecular Weight : 204.20 g/mol

- CAS Number : 869943-34-0

This compound exhibits its biological activity primarily through interactions with various biological targets. The presence of the fluorine atom and the pyridine moiety enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

2. Antitumor Activity

The compound has been investigated for its antitumor properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways related to cell survival and proliferation. For example, a study highlighted that derivatives of aniline compounds can inhibit cell growth in breast cancer models .

Case Studies

- Antibacterial Efficacy

- Cytotoxicity in Cancer Cells

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Fluoro-2-(3-pyridinyloxy)aniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling (adapted from ). For example:

- Reagents : 2-Bromo-5-fluoroaniline reacts with 3-pyridinylboronic acid using PdCl₂(PPh₃)₂ as a catalyst, K₂CO₃ as a base, and a DMF/water solvent system under reflux.

- Critical Parameters : Temperature (80–100°C), catalyst loading (5 mol%), and stoichiometric ratio (1:1.5 aniline:boronic acid) significantly affect yield. Purification via flash chromatography (hexane/ethyl acetate) typically achieves >85% purity .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| PdCl₂(PPh₃)₂, 80°C | 78 | 87 |

| Pd(OAc)₂, 100°C | 65 | 82 |

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

- Methodology : Use NMR, IR, and mass spectrometry to differentiate isomers. For example:

- ¹H NMR : The pyridinyloxy group shows a deshielded aromatic proton at δ 8.2–8.5 ppm, while the fluoroaniline moiety exhibits coupling patterns (J = 8–10 Hz for ortho-fluorine) .

- HRMS : Exact mass (C₁₁H₈FN₂O⁺) = 217.0645; deviations >2 ppm indicate impurities or isomerization .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Methodology : Conduct accelerated degradation studies:

- Conditions : Expose the compound to buffers (pH 3–10) at 40°C for 72 hours. Monitor degradation via HPLC.

- Findings : Degradation <5% at pH 7–8, but >20% at pH <3 due to protonation of the aniline nitrogen, leading to hydrolysis .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.

- Insights : The electron-withdrawing pyridinyloxy group increases electrophilicity at the aniline ring’s para-position, favoring reactions with nucleophiles (e.g., amines) .

Q. What are the byproducts formed during the synthesis of this compound, and how can they be minimized?

- Methodology : Use LC-MS/MS to identify byproducts. Common issues:

- Homocoupling : Formation of biphenyl derivatives due to excess boronic acid. Mitigate by optimizing stoichiometry .

- Oxidation : Trace amounts of nitro derivatives (e.g., 5-nitro-2-(3-pyridinyloxy)aniline) under aerobic conditions. Use inert atmospheres (N₂/Ar) .

Q. How does the compound interact with biomolecules, such as DNA or enzymes, in mechanistic studies?

- Methodology : Employ fluorescence quenching assays and molecular docking (e.g., AutoDock Vina):

- Findings : The pyridinyl group facilitates π-π stacking with DNA base pairs, while the fluoroaniline moiety may inhibit cytochrome P450 enzymes via heme coordination .

Q. What photocatalytic systems effectively degrade this compound in environmental samples?

- Methodology : Test MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation (Box-Behnken design):

- Optimal Conditions : pH 7, catalyst loading 1.5 g/L, 120 min irradiation. Degradation efficiency >90% via hydroxyl radical (•OH) attack .

Q. How can isotopic labeling (e.g., ¹⁵N) aid in tracking the metabolic fate of this compound in microbial studies?

- Methodology : Synthesize ¹⁵N-labeled analog and monitor degradation using GC-MS .

- Pathway : Microbial dioxygenases (e.g., Pseudomonas spp.) cleave the pyridinyloxy bond, producing 5-fluoroanthranilic acid as a key intermediate .

Methodological Notes

-

Spectral Reference Data :

Technique Key Peaks/Features ¹³C NMR 158 ppm (C-F), 150 ppm (pyridinyl C-O) FTIR 1240 cm⁻¹ (C-O-C), 3350 cm⁻¹ (N-H stretch) -

Degradation Kinetics :

Condition Half-Life (h) Activation Energy (kJ/mol) pH 3, 40°C 12 45.2 pH 7, 25°C 480 22.1

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.